6-Methoxyisoquinolin-1-amine
Description
Broad Context of Heterocyclic Chemistry in Biological and Material Sciences
Heterocyclic compounds form the backbone of a vast array of natural and synthetic molecules with significant biological activities. nveo.org Their presence is noted in over 85% of all biologically active chemical compounds, underscoring their importance in modern drug design. In biological systems, these compounds are integral to a multitude of processes, from energy metabolism to signal transduction. numberanalytics.com Many pharmaceuticals owe their therapeutic effects to the presence of heterocyclic rings, which are often critical for their biological activity. numberanalytics.com This includes a wide range of drugs such as antibiotics, anti-inflammatory agents, and antiviral medications. numberanalytics.com The versatility of heterocyclic compounds also extends to material sciences, where they are utilized in the production of dyes, pigments, and other fine chemicals.
The Isoquinoline (B145761) Nucleus as a Privileged Scaffold in Drug Design and Natural Products
Within the vast family of heterocyclic compounds, the isoquinoline nucleus holds a special status as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. rsc.orgresearchgate.net The isoquinoline structure, a bicyclic aromatic system, is a key component in numerous natural products, particularly alkaloids, and has been extensively explored in medicinal chemistry. rsc.orgresearchgate.net
The therapeutic importance of isoquinoline derivatives is wide-ranging, with applications as anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgresearchgate.netlookchem.com The versatility of the isoquinoline scaffold allows for diverse functionalization, enabling the synthesis of a vast library of compounds with varied pharmacological profiles. rsc.org This has led to intensive research into efficient synthetic methods for constructing and modifying the isoquinoline framework. rsc.org
Overview of 6-Methoxyisoquinolin-1-amine within Substituted Isoquinoline Classes
This compound is a specific derivative of the isoquinoline family, characterized by a methoxy (B1213986) group at the 6-position and an amine group at the 1-position of the isoquinoline ring. This substitution pattern places it within the class of substituted isoquinolines, where the nature and position of the substituents significantly influence the molecule's chemical and biological properties. rsc.org The presence of the electron-donating methoxy group and the nucleophilic amino group are key features that dictate its reactivity and potential applications. As a substituted isoquinoline, it serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxyisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHNYLVFPAMYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573837 | |
| Record name | 6-Methoxyisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266690-48-6 | |
| Record name | 6-Methoxyisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 6 Methoxyisoquinolin 1 Amine
Strategic Approaches to the Isoquinoline (B145761) Core Bearing Methoxy (B1213986) and Amine Functionalities
The construction of the 6-Methoxyisoquinolin-1-amine scaffold requires careful planning to ensure the correct placement of the methoxy and amine groups on the isoquinoline ring. Key strategies involve building the isoquinoline core with the desired substituents already in place or introducing them regioselectively onto a pre-formed isoquinoline ring.
Regioselective Construction of the Isoquinoline Ring System
Classic methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions are foundational for constructing the isoquinoline skeleton. wikipedia.orgwikipedia.org The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). wikipedia.orgorganic-chemistry.orgnrochemistry.com The regioselectivity of this reaction is dictated by the substitution pattern of the starting β-arylethylamide. For the synthesis of 6-methoxyisoquinolines, a starting material with a methoxy group at the appropriate position on the phenyl ring is required. uni-regensburg.dersc.org
The Pomeranz-Fritsch reaction offers another route, typically involving the condensation of a benzaldehyde (B42025) derivative with a 2,2-dialkoxyethylamine, followed by acid-catalyzed cyclization. wikipedia.orgthieme-connect.de A modified Pomeranz-Fritsch reaction has been utilized to synthesize 1-substituted-6-methoxyisoquinolines. kuleuven.be
| Reaction | Starting Materials | Reagents | Product | Ref. |
| Bischler-Napieralski | β-(3-methoxyphenyl)ethylamides | POCl3, P2O5 | 3,4-dihydro-6-methoxyisoquinolines | organic-chemistry.orguni-regensburg.dersc.org |
| Pomeranz-Fritsch | m-Methoxybenzaldehyde, 2,2-dimethoxyethylamine | H2SO4 | 6-Methoxyisoquinoline (B27300) | wikipedia.orgthieme-connect.de |
Directed Amination at the C1 Position of 6-Methoxyisoquinolines
The introduction of an amine group specifically at the C1 position of the 6-methoxyisoquinoline core is a critical step. The C1 position of isoquinoline is inherently susceptible to nucleophilic attack. thieme-connect.de
One established method is the Chichibabin amination, which directly introduces an amino group onto the heterocyclic ring using sodium amide (NaNH2) or potassium amide (KNH2). thieme-connect.descientificupdate.comntu.edu.sg This reaction is particularly effective for pyridines and related heterocycles. google.com
A more contemporary approach involves the amination of 6-methoxyisoquinoline 2-oxide. The N-oxide activates the C1 position towards nucleophilic attack. Treatment of 6-methoxyisoquinoline with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) forms the N-oxide, which can then be aminated. researchgate.net This strategy has been successfully employed to yield this compound. researchgate.net
Another powerful method for C-N bond formation is the Buchwald-Hartwig amination. nih.govsnnu.edu.cnresearchgate.net This palladium-catalyzed cross-coupling reaction pairs an aryl halide or triflate with an amine. nih.govwuxiapptec.com While broadly applicable, its specific use for the direct amination of a pre-formed 6-methoxyisoquinoline at the C1 position would typically require a suitable leaving group, like a halogen, at that position. thieme-connect.de
Introduction and Manipulation of the 6-Methoxy Group
The methoxy group can either be incorporated from the start, using a precursor like 3-methoxyaniline or its derivatives in a Skraup synthesis to form the quinoline (B57606) core, or introduced later. nbinno.commdpi.com For isoquinolines, a common strategy is to start with a precursor already containing the methoxy group, such as 3-methoxyphenethylamine (B363911) for a Bischler-Napieralski synthesis.
In some cases, a hydroxyl group may be present, which can then be methylated to form the methoxy group. Standard methylation procedures using reagents like dimethyl sulfate (B86663) or methyl iodide can be employed. Conversely, a methoxy group can be demethylated to a hydroxyl group, for instance, using pyridinium (B92312) chloride, which allows for further functionalization if needed. researchgate.net
Modern Reaction Protocols for this compound Synthesis
Modern organic synthesis has provided a range of sophisticated tools that offer high efficiency and selectivity for constructing complex molecules like this compound.
Organometallic-Mediated Functionalization and Cross-Coupling Strategies
Organometallic chemistry has revolutionized the functionalization of heterocyclic compounds. Direct metalation of the isoquinoline ring, particularly at the C1 position, creates a powerful nucleophile that can react with various electrophiles. beilstein-journals.orgbeilstein-journals.org The use of Knochel-Hauser base (TMPMgCl·LiCl) allows for regioselective metalation at C1 of alkoxy-substituted isoquinolines, including 6-methoxyisoquinoline. beilstein-journals.orgbeilstein-journals.org This metalated intermediate can then, in principle, be trapped with an aminating agent.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Sonogashira reactions, are indispensable for forming carbon-carbon and carbon-heteroatom bonds. nih.govmit.edubeilstein-journals.orgcem.comwikipedia.org For the synthesis of this compound, a strategy could involve coupling a 1-halo-6-methoxyisoquinoline with a suitable nitrogen-containing coupling partner. The Buchwald-Hartwig amination stands out as a direct method for this transformation. nih.govsnnu.edu.cn The choice of palladium source, ligand, and base is crucial for the success of these reactions. wuxiapptec.com
| Coupling Reaction | Electrophile | Nucleophile | Catalyst/Ligand | Product | Ref. |
| Buchwald-Hartwig | 1-Chloro-6-methoxyisoquinoline | Amine (e.g., NH3 source) | Pd catalyst, phosphine (B1218219) ligand | This compound | nih.govwuxiapptec.com |
| Negishi | 1-Iodo-6-methoxyisoquinoline | Organozinc amide | Pd catalyst | This compound | nih.govbeilstein-journals.org |
Reductive Amination Pathways for Isoquinoline Precursors
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through an imine intermediate which is then reduced. wikipedia.org In the context of this compound synthesis, this pathway would typically start from a precursor like 6-methoxyisoquinolin-1(2H)-one.
The lactam (amide) functionality in 6-methoxyisoquinolin-1(2H)-one would first need to be converted to a more reactive species, or the amine could be introduced through a different route. A more direct application of reductive amination would involve reacting a suitable ketone or aldehyde precursor with an ammonia (B1221849) source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). wikipedia.orgmasterorganicchemistry.com Recent developments have also explored the use of iron catalysts for reductive amination with aqueous ammonia, offering a more sustainable approach. d-nb.info
Oxidative Cyclization Methodologies
Oxidative cyclization represents a powerful class of reactions for constructing complex polycyclic systems from simpler precursors. In the context of isoquinoline chemistry, these methods can be employed to build fused ring systems onto the existing isoquinoline core.
One prominent strategy involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant, which can mediate the intramolecular cyclization of appropriately substituted biphenyl (B1667301) derivatives. uni-muenchen.de While not directly applied to this compound itself, the methodology has been demonstrated on structurally related 2-(aminomethyl)biphenyls to forge fluorenone structures. uni-muenchen.de A proposed mechanism for such transformations involves the TBHP-mediated formation of radical intermediates that initiate the ring-closing cascade. uni-muenchen.de
Another relevant technique is the use of hypervalent iodine reagents, such as Dess-Martin periodinane (DMP), to facilitate oxidative coupling reactions. mdpi.com DMP has been successfully used for the efficient synthesis of N-substituted isoquinoline-1,3-dione and isoquinoline-1,3,4-trione derivatives from functionalized isoquinolines in a metal-free and mild process. mdpi.com This oxidative coupling reaction proceeds in excellent yields and demonstrates how the isoquinoline core, similar to that in this compound, can be elaborated into more complex tricyclic structures. mdpi.com
Table 1: Examples of Oxidative Methodologies for Isoquinoline Derivatives
| Oxidant | Substrate Type | Product Type | Reference |
|---|---|---|---|
| tert-Butyl Hydroperoxide (TBHP) | 2-(Aminomethyl)biphenyls | Fluorenones | uni-muenchen.de |
| Dess-Martin Periodinane (DMP) | Functionalized Isoquinolines | Isoquinoline-1,3-dione derivatives | mdpi.com |
Catalytic Approaches for Selective Amination and Alkylation
The introduction and modification of the amine group at the C1 position of the isoquinoline ring are critical steps in the synthesis and derivatization of the target compound.
Selective Amination: A highly efficient method for the synthesis of this compound involves the direct amination of an isoquinoline precursor. The process starts with the oxidation of 6-methoxyisoquinoline to its corresponding N-oxide using an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA). researchgate.net This activation of the isoquinoline ring system makes the C1 position susceptible to nucleophilic attack. Following a procedure developed by Yin et al., the 6-methoxyisoquinoline 2-oxide can be treated with an aminating agent, such as tert-butylamine (B42293) in the presence of tosic anhydride (B1165640) (Ts₂O), to install the amino group at the C1 position. researchgate.net This one-pot reaction provides a direct and effective route to the desired product. researchgate.netresearchgate.net
Selective Alkylation: Once synthesized, the primary amine of this compound can be further functionalized via N-alkylation. Catalytic reductive amination is a cornerstone of modern amine synthesis. organic-chemistry.org General methods for the N-alkylation of amines using alcohols as alkylating agents, catalyzed by ruthenium complexes, offer a green and atom-economical approach. csic.esd-nb.info Such "borrowing hydrogen" methodologies avoid the need for pre-activated alkylating agents like alkyl halides. d-nb.info These base-free catalytic systems are robust and can tolerate various functional groups, making them suitable for the selective mono- or di-alkylation of complex amines. csic.esd-nb.info While specific examples on this compound are not detailed, the general applicability of these catalytic systems suggests a powerful method for creating a diverse library of N-alkylated analogs.
Table 2: Catalytic Amination and Alkylation Strategies
| Reaction | Precursor | Reagents | Product | Reference |
|---|---|---|---|---|
| Direct Amination | 6-Methoxyisoquinoline 2-oxide | Ts₂O, t-BuNH₂ | This compound | researchgate.net |
| N-Alkylation (General) | Primary/Secondary Amine | Alcohol, Ru-catalyst, H₂ | N-Alkylated Amine | csic.es |
Stereoselective Synthesis and Chiral Resolution of this compound Analogs
While this compound itself is achiral, many of its most important derivatives, particularly those based on the related tetrahydroisoquinoline (THIQ) core, are chiral. The biological activity of such analogs is often highly dependent on their stereochemistry. Therefore, methods to control the three-dimensional arrangement of atoms are of paramount importance.
Stereoselective synthesis of chiral isoquinoline alkaloids often relies on well-established cyclization reactions of chiral precursors. The Pomeranz–Fritsch–Bobbitt cyclization is a classical method used to construct the tetrahydroisoquinoline core. researchgate.net To achieve stereoselectivity, this reaction can be performed on substrates bearing a chiral auxiliary. For instance, (S)-phenylglycinol has been used as a chiral support to synthesize optically active 1-benzyltetrahydroisoquinolines, which are key intermediates for aporphine (B1220529) alkaloids. researchgate.net The chiral auxiliary directs the formation of one stereoisomer over the other, and it can be removed in a later step.
Another powerful strategy is the iridium-catalyzed asymmetric hydrogenation of enamines, which can produce chiral tetrahydroisoquinolines with high enantiomeric excess. researchgate.net Furthermore, internal redox reaction/inverse electron-demand hetero-Diels–Alder sequences, catalyzed by Lewis acids like Sc(OTf)₃, have been developed for the highly stereoselective synthesis of complex fused heterocyclic systems containing multiple stereocenters. rsc.org These advanced methods provide access to structurally complex and stereochemically defined analogs that are crucial for investigating structure-activity relationships. acs.org
Scalability and Process Optimization in this compound Production
Transitioning a synthetic route from a laboratory scale to industrial production requires significant process optimization to ensure efficiency, cost-effectiveness, safety, and reproducibility. For this compound and its derivatives, which have been explored as inhibitors of enzymes like Rho kinase (ROCK), scalability is a key consideration. nih.gov
Optimization efforts often focus on several key areas:
Reagent and Catalyst Selection: Replacing expensive or hazardous reagents with cheaper, safer, and more environmentally benign alternatives is a primary goal. For catalytic steps, optimizing the catalyst loading is crucial; reducing the amount of a precious metal catalyst like ruthenium or iridium without significantly impacting yield or reaction time can dramatically lower costs. csic.es
Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time can lead to higher yields, reduced byproduct formation, and lower energy consumption.
Workup and Purification: Simplifying purification procedures, for instance, by developing processes where the product crystallizes directly from the reaction mixture, can significantly improve throughput and reduce solvent waste.
Process Robustness: Ensuring the reaction performs consistently despite minor variations in reagent quality or conditions is essential for large-scale manufacturing.
Studies on the optimization of 6-substituted isoquinolin-1-amine-based inhibitors have shown that modifications to the core structure can be made to improve properties like potency and pharmacokinetic profiles. nih.gov Furthermore, reports on scaling up catalytic reactions, such as N-alkylations, demonstrate that it is often possible to increase the reaction scale by factors of 20 or more without a loss in yield, confirming the industrial viability of these modern synthetic methods. csic.es
Biological Activities and Pharmacological Efficacy of 6 Methoxyisoquinolin 1 Amine
Antimicrobial Spectrum and Potency
While direct studies on the antimicrobial spectrum of 6-Methoxyisoquinolin-1-amine are not extensively documented, the activity of its parent structure and related compounds has been a subject of investigation.
Evaluation of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Studies have indicated that 6-Methoxyisoquinolin-1(2H)-one, the direct precursor to this compound, possesses antibacterial properties against various strains of both Gram-positive and Gram-negative bacteria. This suggests a potential role for this class of compounds as antimicrobial agents. Further research into related structures, such as 6-aminoquinolones, has shown that the presence of an amino group at the C-6 position can be effective for enhancing antibacterial activity, particularly against Gram-positive bacteria. nih.gov For instance, certain 6-amino-8-methylquinolone derivatives have demonstrated high antibacterial activity, with Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus strains (including methicillin- and ciprofloxacin-resistant strains) being superior to ciprofloxacin. nih.gov However, specific MIC data for this compound is not available in the reviewed literature.
Assessment of Antifungal Properties
There is currently a lack of specific data regarding the antifungal properties of this compound. However, the broader class of isoquinoline (B145761) derivatives has been explored for various biological activities, including antifungal applications. For example, 1-Chloro-6-Methoxy-Isoquinoline has been noted for its potential as an antifungal agent against various fungal species. ambeed.com Other research on hindered amine light stabilizers (HALS) has also explored their antimicrobial activity, though these are structurally distinct from the compound . mdpi.com
Anticancer and Antitumor Investigations
The anticancer potential of the isoquinoline scaffold is an area of active research. Investigations into derivatives of this compound have revealed significant cytotoxic and antitumoral effects, operating through various cellular mechanisms.
In Vitro Studies on Cancer Cell Proliferation and Viability
The anticancer effects of compounds structurally related to this compound have been demonstrated in vitro. The precursor, 6-Methoxyisoquinolin-1(2H)-one, showed a dose-dependent reduction in the viability of human breast cancer cell lines (MCF-7), with IC50 values indicating significant potency.
A more complex derivative, 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (referred to as CWJ-082), has been shown to possess potent cytotoxic effects across various cancer cell types. nih.gov This compound significantly inhibited the tumor growth of HeLa cells in xenograft mouse models. nih.gov Furthermore, copper complexes incorporating a 2-(6-methoxyisoquinolin-1-yl)aniline ligand exhibited high cytotoxic activity against different cancer cell lines, including the A549 lung cancer cell line, while showing low cytotoxicity toward normal human cells. researchgate.net
Table 1: In Vitro Anticancer Effects of this compound Derivatives
| Compound | Cell Line | Observed Effect | Citation |
|---|---|---|---|
| 6-Methoxyisoquinolin-1(2H)-one | MCF-7 (Breast Cancer) | Dose-dependent reduction in cell viability | |
| 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082) | Various Cancer Cells | Potent cytotoxic effects | nih.gov |
| 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082) | HeLa (Cervical Cancer) | Inhibition of tumor growth in xenograft model | nih.gov |
Mechanisms of Apoptosis Induction in Malignant Cells
A primary mechanism for the anticancer activity of these isoquinoline derivatives is the induction of programmed cell death, or apoptosis. In studies with 6-Methoxyisoquinolin-1(2H)-one, flow cytometry analysis confirmed an increase in apoptotic cells upon treatment.
More detailed mechanistic studies on the derivative CWJ-082 revealed that it induces caspase-dependent apoptosis in cervical cancer cells. nih.gov The cytotoxic activity of copper complexes with 2-(6-methoxyisoquinolin-1-yl)aniline has also been linked to the induction of bimodal cell death through both apoptosis and autophagy. researchgate.netresearchgate.net This suggests that the 6-methoxyisoquinoline (B27300) core structure is a key pharmacophore in triggering apoptotic pathways in malignant cells.
Modulation of Cell Cycle Regulators and Pro-Apoptotic Factors
The induction of apoptosis by these compounds is closely linked to their ability to interfere with the cell cycle. The derivative CWJ-082 was found to cause cell cycle arrest at the G2/M phase in cervical cancer cells, which subsequently leads to apoptosis. nih.gov This mitotic arrest is achieved through the modulation of several key cell cycle regulators. nih.gov
Specifically, CWJ-082 treatment leads to an increase in the activation of the cyclin-dependent kinase 1/cyclin B1 complex and enhances the phosphorylation of histone H3. nih.gov Furthermore, it activates the mitotic spindle checkpoint by inducing the phosphorylation of BubR1 and promoting the association between mitotic arrest deficient 2 (Mad2) and cell division cycle protein 20. nih.gov Knockdown of the spindle checkpoint proteins BubR1 or Mad2 significantly diminished the mitotic arrest and apoptosis induced by the compound. nih.gov This indicates that the activation of the spindle assembly checkpoint is a critical mechanism for its anticancer effect. nih.gov
Table 2: Effects of a this compound Derivative (CWJ-082) on Cell Cycle Regulators
| Target Protein/Complex | Effect of CWJ-082 | Consequence | Citation |
|---|---|---|---|
| Cyclin-dependent kinase 1/cyclin B1 complex | Increased activation | Promotes G2/M arrest | nih.gov |
| Histone H3 | Increased phosphorylation | Contributes to mitotic arrest | nih.gov |
| BubR1 | Increased phosphorylation | Activation of spindle assembly checkpoint | nih.gov |
In Vivo Efficacy in Preclinical Tumor Models
While direct in vivo studies on the antitumor activity of this compound are not extensively detailed in the available literature, research on closely related derivatives and structural analogs provides significant insights into its potential efficacy. The isoquinoline scaffold is a known pharmacophore in the design of anticancer agents. Studies have demonstrated that isoquinoline derivatives can inhibit tumor growth in vivo. researchgate.net
For instance, gold(III) complexes incorporating ligands derived from isoquinoline, such as N-(6-methoxyisoquinolin-1-yl) aniline, have been synthesized and evaluated. researchgate.net These metallodrugs demonstrated the ability to effectively inhibit tumor growth in vivo and were found to be safer than the conventional chemotherapy agent cisplatin. researchgate.net Similarly, palladium(II) and rhodium(III) complexes with isoquinoline derivative ligands have shown effective tumor growth inhibition in vivo, suggesting the therapeutic potential of this structural class. chinesechemsoc.org
Furthermore, the optimization of 6-substituted isoquinolin-1-amine derivatives as Rho-kinase (ROCK) inhibitors has led to lead compounds with demonstrated in vivo efficacy in animal models, such as the spontaneous hypertensive rat model. researchgate.netnih.gov While this model assesses cardiovascular effects, the efficacy of a closely related compound in a whole-animal system underscores its potential for bioavailability and activity in vivo, which are crucial for any therapeutic agent, including those for cancer. researchgate.net Other research has also confirmed the in vivo antitumor potency of novel derivatives of isoquinoline-containing natural products. mdpi.com These findings collectively suggest that this compound is a strong candidate for development into an effective in vivo antitumor agent.
Enzyme Interaction and Inhibition Profiles
The isoquinoline core, and specifically the 6-substituted isoquinolin-1-amine scaffold, has been identified as a key structure for potent enzyme inhibition. nih.govresearchgate.net This has been a focal point of drug discovery efforts, particularly in the development of kinase inhibitors. lookchem.comresearchoutreach.orgvulcanchem.com
Specific Enzyme Inhibition Kinetics and Binding Affinity
The most prominent enzyme target identified for this class of compounds is Rho-associated coiled-coil-containing protein kinase (ROCK). Fragment-based screening led to the discovery of 6-substituted isoquinolin-1-amine derivatives as potent ROCK-I inhibitors. nih.govlookchem.com These compounds are ATP-competitive, binding to the hinge region in the ATP binding site of the kinase. researchgate.net
Optimization studies have explored various substitutions on the isoquinolin-1-amine core to enhance potency and pharmacokinetic profiles. nih.govnih.gov Although specific kinetic data for the unsubstituted this compound is not detailed, the data from closely related, optimized derivatives illustrate the scaffold's high affinity for ROCK. For example, removing the basic aminoisoquinoline center led to a lead compound (14A) that was equipotent against both ROCK-I and ROCK-II. researchgate.netnih.gov Another related ROCK inhibitor, Hydroxyfasudil, exhibits IC₅₀ values of 0.73 µM and 0.72 µM for ROCK1 and ROCK2, respectively. targetmol.com
Beyond ROCK, other isoquinoline derivatives have shown inhibitory activity against different kinases. For example, 1-Chloro-7-methoxyisoquinoline-6-carbonitrile acts as an inhibitor of interleukin receptor-associated kinase 4 (IRAK4). This highlights the versatility of the methoxyisoquinoline scaffold in targeting various enzymes.
Impact on Key Biochemical Pathways
The inhibition of specific enzymes by this compound derivatives directly implicates their involvement in critical biochemical pathways.
RhoA/ROCK Pathway: As potent inhibitors of ROCK, these compounds affect the RhoA/Rho-kinase pathway, which is a pivotal regulator of fundamental cellular processes including cell contraction, motility, proliferation, and apoptosis. researchgate.net This pathway's modulation is a key mechanism for the therapeutic effects observed in cardiovascular disease models and holds relevance for cancer therapy where cell migration and proliferation are central. researchgate.netresearchgate.net
Immune Signaling Pathways: The inhibition of IRAK4 by a related methoxyisoquinoline derivative suggests an impact on immune signaling. IRAK4 is a crucial component in the signaling cascades of the immune system, particularly in regulating the production of pro-inflammatory cytokines.
MAPK/NF-κB Pathway: Research on the related compound 5-Methoxyisoquinoline indicates it can inhibit the MAPK/NF-κB signaling pathway. This pathway is critical in controlling inflammatory responses and cell migration, further broadening the potential therapeutic applications of methoxyisoquinoline derivatives.
Antiviral Properties
The isoquinoline scaffold is present in a number of compounds investigated for antiviral activity. Studies on isoquinolone derivatives have identified compounds with activity against influenza viruses. nih.gov One derivative featuring a methoxy (B1213986) group at the R⁶ position (Compound 17) was found to be partially active against influenza A viral strains, though it was inactive against influenza B. nih.gov This demonstrates that the methoxyisoquinoline structure can serve as a basis for developing antiviral agents.
Furthermore, a novel series of isoquinoline-based antagonists of the CXCR4 receptor showed potent antiviral activity against both HIV-1 and HIV-2. nih.gov The development of these compounds involved coupling 1-(chloromethyl)-6-methoxyisoquinoline (B12954859) with an amine, indicating the utility of the 6-methoxyisoquinoline moiety in constructing effective anti-HIV agents. nih.gov A patent also describes 1-amino-6-bromo-7-methoxyisoquinoline derivatives for use in methods of treating HIV infection. molaid.com
Other Significant Biological Activities
Antimalarial and Antiparasitic Effects
The quinoline (B57606) and isoquinoline ring systems are foundational scaffolds for numerous antimalarial drugs. who.intmdpi.com Structure-activity relationship studies have consistently shown that the presence of an oxygen-containing functional group at the 6-position, such as the methoxy group in this compound, enhances antimalarial activity in the 8-aminoquinoline (B160924) class of compounds. who.int
While direct testing of this compound is not widely reported, derivatives like 3-Chloroisoquinolin-6-amine (B1473467) have been evaluated for potential antimalarial activity, where the position of the chloro and amino groups plays a critical role in efficacy against resistant strains. vulcanchem.com The development of various aminoquinoline derivatives continues to be an active area of research to combat drug-resistant malaria. nih.govresearchgate.net
Beyond malaria, related alkaloids have demonstrated activity against other parasites. Notably, certain isoquinoline alkaloids have been shown to possess significant activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease. who.int This suggests that the this compound scaffold could be a valuable starting point for the development of broad-spectrum antiparasitic agents.
Anti-inflammatory and Antioxidant Potential
While direct studies on the anti-inflammatory and antioxidant properties of this compound are not extensively detailed in current literature, the broader class of isoquinoline alkaloids is recognized for these therapeutic effects. nih.govrsc.orgresearchgate.net The potential of this compound in these areas can be inferred from the activity of its derivatives and its mechanism of action as a Rho-kinase (ROCK) inhibitor.
ROCK inhibitors have demonstrated notable anti-inflammatory effects in various preclinical models. researchgate.net The inhibition of ROCK can modulate inflammatory responses by impacting leukocyte migration and activation. mdpi.com Specifically, ROCK inhibition has been shown to impair monocyte adhesion to endothelial cells and reduce their migration and proliferation. mdpi.com Furthermore, derivatives of the isoquinoline scaffold are actively being developed as anti-inflammatory compounds. researchgate.net The molecular hybridization of the ROCK inhibitor Fasudil, an isoquinoline derivative, with the antioxidant α-lipoic acid resulted in a compound with demonstrated antioxidant and anti-inflammatory effects in central nervous system cells. mdpi.com This suggests that the this compound scaffold holds promise as a foundation for developing new anti-inflammatory agents.
Neuroprotective Capabilities
The neuroprotective potential of the this compound scaffold is primarily linked to its inhibition of the RhoA/Rho-kinase (ROCK) pathway. researchgate.net This signaling pathway is pivotal in numerous cellular functions and its dysregulation is implicated in the development of central nervous system (CNS) disorders. researchgate.netresearchgate.net
ROCK inhibitors, such as derivatives of 6-substituted isoquinolin-1-amine, have shown therapeutic efficacy in preclinical models of CNS diseases, including glaucoma and Alzheimer's disease. researchgate.net The therapeutic effect is often attributed to the reduction of neuronal cell death and the promotion of neural repair. For instance, the ROCK inhibitor Fasudil has been clinically used for cerebral vasospasm and shows therapeutic potential for a variety of CNS diseases. researchgate.net The general class of isoquinoline alkaloids is also known to possess neuroprotective properties, which can include the inhibition of neuroinflammation and the reduction of oxidative stress in neuronal cells. rsc.org
Pharmacological Relevance of the this compound Moiety in Drug Development
The this compound moiety is a pharmacologically significant scaffold in modern drug discovery, particularly in the development of kinase inhibitors. nih.govnih.gov Its structural framework serves as a valuable template for creating potent and selective therapeutic agents. nih.gov The most prominent application has been in the design of ROCK inhibitors. researchgate.netnih.gov
A notable example of its utility is in fragment-based drug design. researchgate.netnih.gov Researchers identified a historical building block, an isoquinolin-1-amine fragment, as a ROCK-I inhibitor through NMR screening. researchgate.netnih.gov This initial fragment was then systematically optimized by introducing substitutions at the 6-position of the isoquinoline ring. This "fragment growth" approach led to the development of significantly more potent derivatives. nih.gov
For instance, compound 23A, a 6-substituted isoquinolin-1-amine derivative, was developed with comparable ROCK-1 affinity and cellular efficacy to first-generation ROCK inhibitors but possessed a superior pharmacokinetic (PK) profile in mouse models. nih.gov Another derivative, 23E, demonstrated that further improvements in affinity, potency, and cellular efficacy were feasible for this series, although it had a less favorable PK profile compared to 23A. nih.gov This work highlights the "druggability" of the 6-substituted isoquinolin-1-amine scaffold and its importance as a core structure for generating clinical candidates. nih.govnih.gov
The development of such compounds is relevant for a variety of diseases, including cardiovascular conditions like hypertension and neurological disorders such as glaucoma. researchgate.netnih.gov The ability to modify the isoquinoline core allows for the fine-tuning of pharmacological properties to enhance potency, selectivity, and pharmacokinetic parameters. nih.gov
Below is an interactive data table summarizing the progression of fragment-based discovery for 6-substituted isoquinolin-1-amine ROCK-I inhibitors.
| Compound ID | Description | Key Findings |
| 17A | Initial Fragment Hit | Identified as a ROCK-I inhibitor from a fragment library screen. nih.gov |
| 23A | Optimized 6-substituted derivative | Similar ROCK-1 affinity and potency to 1st-gen inhibitors; superior pharmacokinetic profile. nih.gov |
| 23E | Optimized 6-substituted derivative | Improved ROCK-1 affinity, potency, and cell-based efficacy; poor pharmacokinetic profile. nih.gov |
Molecular Mechanisms of Action and Structure Activity Relationship Sar Studies
Identification of Molecular Targets and Binding Interactions
The biological activity of 6-Methoxyisoquinolin-1-amine and its analogs is rooted in their interaction with specific molecular targets, primarily enzymes. Research has shown that the isoquinoline (B145761) scaffold is a key feature in molecules designed as enzyme inhibitors. For instance, derivatives of 6-substituted isoquinolin-1-amine have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase I (ROCK-I), a significant target in various therapeutic areas. nih.gov
The binding of these compounds typically occurs within the active site of the target enzyme. The nature of these binding interactions is governed by the compound's structural components. The amino group at the 6-position, for example, can serve as a crucial interaction point, often acting as a handle for further chemical modifications to enhance binding affinity and selectivity. vulcanchem.com The methoxy (B1213986) group also plays a role by influencing the molecule's electronic distribution. Computational methods, such as Density Functional Theory (DFT), are often employed to predict reactive sites and model these binding interactions at the molecular level.
Elucidation of Enzyme Inhibition Mechanisms at the Active Site
Enzyme inhibition can be broadly classified as either reversible or irreversible. omicsonline.org Reversible inhibitors bind to enzymes through non-covalent interactions and can be further categorized as competitive, non-competitive, or uncompetitive based on their mechanism. omicsonline.orgbgc.ac.inlibretexts.org
Competitive Inhibition: This occurs when the inhibitor and the substrate compete for the same active site on the enzyme. The binding is mutually exclusive. libretexts.org The degree of inhibition is dependent on the concentrations of both the inhibitor and the substrate. bgc.ac.in
Non-competitive Inhibition: In this mode, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. bgc.ac.in
Uncompetitive Inhibition: This type of inhibition involves the inhibitor binding only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product. libretexts.org
For isoquinoline-based compounds like the ROCK-I inhibitors, the mechanism typically involves reversible, non-covalent binding at the enzyme's active site. nih.govbgc.ac.in The kinetics of such inhibition can be analyzed using graphical methods like Lineweaver-Burk plots, which help to distinguish between different inhibition mechanisms by observing their effects on the kinetic parameters Km (the substrate concentration at half-maximal velocity) and Vmax (the maximum reaction velocity). bgc.ac.inlibretexts.org
| Inhibition Type | Binding Site | Effect on Vmax | Effect on Km |
|---|---|---|---|
| Competitive | Active Site | Unchanged | Apparent Increase |
| Non-competitive | Allosteric Site | Decreased | Unchanged |
| Uncompetitive | Enzyme-Substrate (ES) Complex | Decreased | Decreased |
Comprehensive Analysis of Gene Expression Modulation and Cellular Pathway Regulation
The interaction of this compound analogs with their molecular targets can trigger a cascade of downstream effects, leading to the modulation of gene expression and the regulation of cellular pathways. For example, the structurally related compound 5-Aminoisoquinolin-1-one, an inhibitor of Poly(ADP-ribose) Polymerases (PARP), has been shown to down-regulate the activity of the transcription factor NF-κB. scispace.com This, in turn, modulates the expression of genes involved in inflammation and cancer metastasis. scispace.com
Inhibition of kinases such as ROCK-I by 6-substituted isoquinolin-1-amine derivatives directly impacts cellular pathways that control cell shape, motility, and proliferation. nih.gov Furthermore, some isoquinolinone derivatives are known to influence gene expression related to fundamental cellular processes like apoptosis and the cell cycle. While not a direct effect of the compound itself, it's noteworthy that cellular mechanisms like N6-methyladenosine (m6A) modification of mRNA can dynamically regulate gene expression by controlling translation efficiency and transcript lifetime, a process that could potentially be influenced by small molecule inhibitors. nih.govnih.gov
Role of Non-Covalent Interactions and Metal Complexation in Modulating Biological Activity
The biological activity of this compound is significantly influenced by subtle, non-covalent forces and its potential to form complexes with metal ions.
Non-Covalent Interactions: These weak interactions are fundamental to how a molecule binds to its biological target. chemrxiv.org For 6-Methoxyisoquinoline (B27300), studies have confirmed the presence of Van der Waals forces and steric effects that shape its molecular interactions. researchgate.net The amino and methoxy groups are key players; the amine can act as a hydrogen bond donor, while the methoxy group alters the molecule's electronic properties, both of which are critical for binding affinity. researchgate.net
Metal Complexation: The isoquinoline scaffold, particularly when functionalized with groups like amines, can form coordination complexes with metal ions. nih.govnih.gov The related compound, 6-methoxyisoquinolin-1(2H)-one, has been noted for its ability to interact with copper ions, a process that may enhance its biological effects. The formation of such metal complexes can substantially alter the parent molecule's biological profile, often leading to increased activity compared to the free ligand. scirp.orgpjmhsonline.com
Systematic Structure-Activity Relationship (SAR) Derivations for this compound Analogs
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For the 6-substituted isoquinolin-1-amine series, modifications at the 6-position have been pivotal in developing potent and selective ROCK-I inhibitors with improved pharmacokinetic properties. nih.gov
The specific nature and position of substituents dramatically alter biological efficacy. For example, in the related 3-chloroisoquinolin-6-amine (B1473467) series, a chlorine atom at the 3-position was found to be essential for antimalarial activity. vulcanchem.com The introduction of different halogen atoms (e.g., chloro or bromo) can introduce distinct steric and electronic effects that modify biological activity. Positional isomerism is also a critical factor; placing the methoxy group at the 5- or 7-position instead of the 6-position results in compounds with different metabolic stabilities and spectral properties. These findings highlight the importance of systematic modifications across the isoquinoline scaffold to fine-tune the desired biological activity.
| Compound/Analog | Key Substituent(s) | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| 6-Substituted Isoquinolin-1-amine | Various groups at position 6 | Modulates ROCK-I inhibitory potency and pharmacokinetic profile. | nih.gov |
| 3-Chloroisoquinolin-6-amine | Chlorine at position 3 | Crucial for antimalarial activity. | vulcanchem.com |
| Halogenated Isoquinolin-1(2H)-one | Chloro or Bromo groups | Introduces electronic and steric effects altering activity. | |
| 5- or 7-Methoxyisoquinolin-1(2H)-one | Positional isomer of methoxy group | Exhibits distinct spectral properties and metabolic stability. |
The three-dimensional structure of a molecule is intrinsically linked to its function. irbbarcelona.org The specific conformation that a ligand adopts when it binds to its target is known as its bioactive conformation. irbbarcelona.orgleidenuniv.nl This conformation may not be the same as the molecule's lowest energy state in solution, and the energy required to adopt the bioactive shape is a key factor in binding affinity. irbbarcelona.org
Computational techniques such as molecular dynamics simulations are used to explore the possible conformations of a flexible molecule like this compound. ub.edu These methods help identify a set of stable, low-energy conformers. schrodinger.com By comparing these computer-generated structures with experimental data, such as X-ray crystallography of the ligand-protein complex, the specific bioactive conformation can be determined. nih.govleidenuniv.nl Understanding the bioactive conformation provides critical insights for designing new analogs with improved potency and selectivity.
Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Methoxyisoquinolin 1 Amine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms.
Proton (¹H) NMR for Structural Connectivity and Proton Environments
Proton (¹H) NMR spectroscopy reveals information about the number of distinct proton environments and their connectivity within a molecule. For 6-Methoxyisoquinolin-1-amine, the ¹H NMR spectrum would display signals corresponding to each unique proton. The aromatic protons on the isoquinoline (B145761) core would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would allow for the assignment of each aromatic proton. The methoxy (B1213986) group (–OCH₃) would produce a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The protons of the primary amine group (–NH₂) would appear as a broader signal whose chemical shift can vary depending on solvent, concentration, and temperature. Integration of the signals would confirm the ratio of protons in each environment.
Table 1: Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H3, H4, H5, H7, H8) | 7.0 - 8.5 | d, t, s | 5H |
| Amine (NH₂) | Variable | br s | 2H |
| Methoxy (OCH₃) | 3.8 - 4.0 | s | 3H |
Note: This table represents predicted values. Actual experimental values may vary. d=doublet, t=triplet, s=singlet, br s=broad singlet.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show ten signals corresponding to the ten carbon atoms in the molecule. Carbons in the aromatic isoquinoline ring would resonate in the δ 100-160 ppm range. The carbon atom attached to the nitrogen in the isoquinoline ring (C1) would be significantly deshielded, as would the carbon attached to the methoxy group (C6). The carbon of the methoxy group itself would appear in the upfield region, typically around δ 55-60 ppm. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ ppm) |
|---|---|
| Aromatic C=N (C1) | 155 - 165 |
| Aromatic C-O (C6) | 150 - 160 |
| Aromatic CH & Quaternary C | 100 - 145 |
| Methoxy (OCH₃) | 55 - 60 |
Note: This table represents predicted chemical shift ranges. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning complex structures by revealing through-bond and through-space correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). ambeed.com In this compound, COSY would show cross-peaks between adjacent aromatic protons, allowing for the "walking" along the proton spin systems to confirm their relative positions. ambeed.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹J coupling). ambeed.com It is invaluable for assigning specific proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY can reveal through-space correlations between, for instance, the H8 proton and the protons of the methoxy group if they are spatially proximate, providing crucial information about the molecule's conformation in solution.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy. researchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique elemental composition. researchgate.net For this compound (C₁₀H₁₀N₂O), the calculated exact mass is 174.07931. An HRMS measurement confirming this value would provide strong evidence for the compound's molecular formula.
X-ray Crystallography for Single Crystal and Powder Diffraction Studies
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on atomic positions, bond lengths, bond angles, and intermolecular interactions in the crystal lattice. eurjchem.com
For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure, assuming a suitable single crystal can be grown. The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.com This pattern is directly related to the arrangement of atoms within the crystal's unit cell. eurjchem.com
In cases where suitable single crystals are not obtainable, Powder X-ray Diffraction (PXRD) can be utilized. PXRD is performed on a microcrystalline powder and produces a characteristic diffraction pattern that serves as a 'fingerprint' for a specific crystalline phase. While generally not used for initial structure solution of complex organic molecules, it is invaluable for phase identification, purity analysis, and studying polymorphism.
Precise Determination of Molecular Geometry and Bond Parameters
A key output of a successful single-crystal X-ray diffraction analysis is the precise determination of the molecule's geometry. This includes all bond lengths, bond angles, and torsion angles within the molecule. For this compound, this would provide exact values for the C-C, C-N, C-O, N-H, and C-H bond lengths, as well as the angles defining the geometry of the fused ring system and its substituents. This level of detail is crucial for understanding the steric and electronic properties of the molecule and for validating computational models. For instance, analysis of crystal structures of related isoquinoline derivatives shows the planarity of the aromatic system and provides reference values for expected bond lengths and angles within the heterocyclic core.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 6-Methoxyisoquinoline (B27300) |
| 1-Aminoisoquinolin-6-ol |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by various intermolecular interactions and is fundamental to the material's properties. numberanalytics.com In the solid state, the structure and stability of this compound are influenced by forces such as hydrogen bonding, van der Waals forces, and π-π stacking. numberanalytics.com
Table 1: Key Intermolecular Interactions in Heterocyclic Amine Crystals This table is representative of interactions found in similar structures and is for illustrative purposes.
| Interaction Type | Description | Typical Distance (Å) | Significance |
|---|---|---|---|
| N-H···O Hydrogen Bond | Strong directional interaction between the amine hydrogen and an oxygen atom of a neighboring molecule. | ~1.6 - 2.2 | Major contributor to crystal lattice stability. mdpi.com |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | ~3.2 - 3.8 | Influences electronic properties and packing efficiency. nih.gov |
| van der Waals Forces | Weak, non-directional forces between molecules. | Variable | Contribute to the overall cohesion of the crystal. numberanalytics.com |
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive technique used to identify functional groups and to obtain a unique "fingerprint" of a molecule. wiley.com
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. wiley.com The resulting spectrum provides information about the functional groups present. For this compound, characteristic absorption bands are expected for the amine (N-H), methoxy (C-O), and aromatic (C=C, C-H) groups.
Primary aromatic amines typically show two N-H stretching bands in the 3500-3300 cm⁻¹ region. msu.edu The C-N stretching of aromatic amines is found between 1350 and 1200 cm⁻¹. msu.edu The methoxy group would exhibit a characteristic C-O stretching vibration. The aromatic ring will have C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. scribd.com
Table 2: Expected FT-IR Absorption Bands for this compound This table presents expected frequency ranges based on typical values for the functional groups present.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Stretching | 3500 - 3300 | Medium |
| Amine (N-H) | Scissoring | 1650 - 1550 | Strong |
| Aromatic (C-H) | Stretching | 3100 - 3000 | Variable |
| Aromatic (C=C) | Stretching | 1600 - 1450 | Variable |
| Methoxy (C-O) | Stretching | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Strong |
Raman spectroscopy is complementary to FT-IR and relies on the inelastic scattering of monochromatic light. wiley.com A key requirement for a vibration to be Raman active is a change in the polarizability of the molecule. wiley.com This technique is particularly useful for analyzing the vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.
For this compound, Raman spectroscopy can provide detailed information about the vibrations of the isoquinoline ring system. researchgate.netnih.gov The breathing mode of the aromatic rings typically gives a strong signal. horiba.com Studies on similar molecules have used Raman spectroscopy to investigate the microenvironment of specific amino acids and the strength of intermolecular interactions. horiba.comspectroscopyonline.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu This technique is particularly useful for conjugated systems, such as the aromatic isoquinoline core of this compound. The absorption of photons promotes electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals. msu.edu
The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic system. msu.edu The positions and intensities of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. researchgate.net For instance, the amino and methoxy groups, being electron-donating, are likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted isoquinoline. researchgate.net
Table 3: Typical Electronic Transitions in Aromatic Amines This table illustrates the types of electronic transitions observable with UV-Vis spectroscopy for this class of compounds.
| Transition | Typical Wavelength Range (nm) | Description |
|---|---|---|
| π → π | 200 - 400 | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital. Characteristic of aromatic and conjugated systems. msu.edu |
| n → π | > 280 | Excitation of a non-bonding electron (from N or O) to a π anti-bonding orbital. Often has lower intensity than π → π* transitions. |
Advanced Chromatographic Techniques for Separation Science and Purity Assessment
Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. vulcanchem.com For a polar, ionizable compound like this compound, specific chromatographic strategies are required.
High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing and purifying such compounds. mdpi.com Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly employed. biotage.com For basic amines, which can interact strongly with the acidic silanol (B1196071) groups of standard silica-based columns leading to poor peak shape and recovery, several approaches can be taken. biotage.com These include using an amine-functionalized silica (B1680970) column or adding a competing amine, such as triethylamine, to the mobile phase to "neutralize" the active sites on the stationary phase. biotage.comreddit.com Alternatively, operating at a high pH can keep the amine in its more lipophilic free-base form, improving retention and separation on a reversed-phase column. biotage.com
Thin-Layer Chromatography (TLC) is often used for rapid reaction monitoring and preliminary purity checks, with visualization typically achieved under UV light. vulcanchem.comrsc.org Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to increase the volatility of the amine. vulcanchem.com
Table 4: Chromatographic Methods for Amine Analysis This table summarizes common chromatographic techniques and considerations for analyzing basic amines.
| Technique | Stationary Phase | Mobile Phase Considerations | Purpose |
|---|---|---|---|
| Reversed-Phase HPLC | C18 or C8 | Acidic or basic modifiers (e.g., formic acid, triethylamine) to control ionization and improve peak shape. mdpi.combiotage.com | Purity assessment, purification. |
| Normal-Phase HPLC | Silica or Amine-functionalized Silica | Non-polar solvents with polar modifiers. Amine modifier often needed for silica columns. biotage.com | Separation of isomers, purification. |
| Thin-Layer Chromatography (TLC) | Silica gel | Solvent system often contains a small amount of base (e.g., ammonia (B1221849), triethylamine) to prevent streaking. reddit.com | Reaction monitoring, rapid purity check. |
Computational Chemistry and Molecular Modeling Studies of 6 Methoxyisoquinolin 1 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, valued for its balance of accuracy and computational efficiency. nsf.govnih.gov It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org DFT calculations are central to understanding the intrinsic properties of a molecule like 6-Methoxyisoquinolin-1-amine. The theory is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. arxiv.org
A fundamental step in computational chemistry is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy on the potential energy surface. faccts.de For this compound, this process would typically be performed using a DFT functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net The optimization process iteratively adjusts bond lengths, bond angles, and dihedral angles until a stable, minimum-energy structure is identified. faccts.de The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized structure is a true minimum. faccts.defaccts.de
Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds. numberanalytics.com For this compound, this would involve exploring the rotational barriers of the methoxy (B1213986) (-OCH₃) and amine (-NH₂) groups. By calculating the energy of the molecule as these groups are rotated, a potential energy surface can be mapped out to identify the most stable conformers and the energy barriers between them. nih.govnih.gov This analysis is crucial as the conformation can significantly influence the molecule's reactivity and biological interactions. numberanalytics.com
Understanding the electronic structure is key to predicting a molecule's behavior. DFT calculations provide detailed information about how electrons are distributed within this compound. rsc.orgmit.edu
Charge Distribution: Methods like Mulliken population analysis are used to assign partial charges to each atom in the molecule. irjweb.com This reveals the electron-donating or electron-withdrawing nature of different functional groups. In this compound, the electronegative nitrogen and oxygen atoms are expected to carry negative partial charges, while adjacent carbon and hydrogen atoms would carry positive charges. This charge distribution is critical for understanding intermolecular interactions. researchgate.net
Electrostatic Potential: The molecular electrostatic potential (MEP) is a visual representation of the charge distribution around a molecule. uni-muenchen.delibretexts.org It is mapped onto the electron density surface, using a color scale where red indicates regions of high electron density (negative potential, attractive to electrophiles) and blue indicates regions of low electron density (positive potential, attractive to nucleophiles). researchgate.netwuxiapptec.com For this compound, the MEP map would likely show negative potential near the nitrogen atom of the amine group and the oxygen atom of the methoxy group, identifying them as likely sites for electrophilic attack or hydrogen bonding. mdpi.com
Theoretical vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. nih.gov These calculations are typically done using the same DFT method and basis set as the geometry optimization. researchgate.net The results provide the frequencies of the fundamental vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. faccts.denih.gov
For this compound, this analysis would help in assigning the characteristic vibrational bands observed in experimental spectra. For instance, it would predict the frequencies for the N-H stretching of the amine group, C-O stretching of the methoxy group, and various C-H and C=N vibrations within the isoquinoline (B145761) ring system. A comparison between calculated and experimental spectra can confirm the molecular structure and provide insights into bonding characteristics. researchgate.net Calculated frequencies are often scaled by a factor to better match experimental values. arxiv.org
Electronic Structure Analysis (Charge Distribution, Electrostatic Potentials)
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. nih.gov These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.orgscribd.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwpmucdn.com
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles. irjweb.com
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Regions with high LUMO density are prone to attack by nucleophiles. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. chalcogen.ro A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, FMO analysis would identify the specific atoms or regions that are most likely to participate in electron donation and acceptance, providing a clear picture of its chemical reactivity. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)
Investigation of Non-Covalent Interactions and Supramolecular Assemblies
Non-covalent interactions are crucial in determining the supramolecular architecture and crystal packing of molecules. mdpi.comrsc.org For this compound, understanding these weak forces is key to predicting its solid-state properties and its interactions within a biological environment.
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous method for analyzing the topology of the electron density to define atoms, bonds, and molecular structure. wikipedia.orgavogadro.cc This analysis identifies critical points in the electron density, which characterize the nature of chemical bonds and non-covalent interactions. For isoquinoline derivatives, AIM can elucidate the strength and nature of intramolecular and intermolecular hydrogen bonds, van der Waals forces, and π-π stacking interactions that dictate the formation of supramolecular assemblies. mdpi.com The analysis of the electron density and its Laplacian at bond critical points helps to quantify the shared-shell (covalent) versus closed-shell (ionic, hydrogen bond, van der Waals) character of these interactions.
Reduced Density Gradient (RDG) analysis is a powerful computational tool for visualizing and characterizing non-covalent interactions in real space. jussieu.frchemrxiv.org It plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This method generates three-dimensional isosurfaces that highlight different types of interactions: strong attractive interactions (like hydrogen bonds) appear as blue or green spikes, weak van der Waals interactions are represented by broad, low-density green surfaces, and repulsive steric clashes are shown in red. jussieu.frchemrxiv.org For this compound, RDG analysis can map the specific regions of the molecule involved in hydrogen bonding (e.g., via the amine and methoxy groups) and van der Waals contacts, providing a visual and quantitative understanding of the forces governing its crystal packing and potential receptor binding. researchgate.net
Hirshfeld surface analysis is a technique used to visualize and quantify intermolecular interactions in a crystal. nih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto this surface, close intermolecular contacts can be identified and analyzed. nih.gov Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. nih.govmdpi.com
| Interaction Type | Typical Contribution to Crystal Packing |
| H···H | Often the most significant, indicating the importance of van der Waals forces. nih.gov |
| O···H/H···O | Represents hydrogen bonding and is crucial for directional interactions. nih.gov |
| C···H/H···C | Contributes to the overall stability of the crystal lattice. nih.gov |
| N···H/H···N | Significant in molecules with amine groups, indicating hydrogen bonding. nih.gov |
Reduced Density Gradient (RDG) Analysis
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.comuobaghdad.edu.iq In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with a protein target. nih.govmdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a scoring function that estimates the binding affinity. biointerfaceresearch.com For isoquinoline-based inhibitors, docking studies can reveal key hydrogen bonds, hydrophobic interactions, and π-stacking interactions with amino acid residues in the active site of a target protein, such as a kinase. nih.govnih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. nasa.govscispace.comuark.edubnl.gov Starting from a docked pose, MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. bnl.gov This allows for the assessment of the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. uark.edu MD simulations can also be used to calculate binding free energies, providing a more accurate prediction of binding affinity than docking scores alone. uark.edu For instance, simulations of related inhibitors have been used to understand the role of specific water molecules in the binding site and how they can be displaced or utilized by the ligand to enhance binding. uef.fi
Quantitative Structure-Activity Relationship (QSAR) Modeling for Drug Discovery
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. frontiersin.orgresearchgate.net The goal is to develop a predictive model that can estimate the activity of new, untested compounds. u-strasbg.fr
The process of QSAR modeling involves several steps:
Data Set Preparation: A set of molecules with known biological activities is collected.
Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors can encode various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. frontiersin.org
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and ability to generalize to new compounds. researchgate.net
For a series of 6-substituted isoquinolin-1-amine derivatives, QSAR models could be developed to predict their inhibitory activity against a specific target, such as ROCK-I kinase. nih.govnih.gov By analyzing the descriptors that are most influential in the QSAR model, one can gain insights into the key structural features that determine activity. This information can then be used to guide the design of new, more potent analogs.
| QSAR Modeling Step | Description |
| Data Set | A series of 6-substituted isoquinolin-1-amine analogs with measured biological activity (e.g., IC50 values). nih.gov |
| Descriptors | Molecular properties such as molecular weight, logP, polar surface area, and various 2D and 3D descriptors. |
| Modeling Method | Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning approaches like Support Vector Machines (SVM) or Random Forest. |
| Validation | Internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds. researchgate.net |
Applications of 6 Methoxyisoquinolin 1 Amine in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block in the Construction of Complex Organic Molecules
6-Methoxyisoquinolin-1-amine serves as a fundamental building block in the multi-step construction of more complex organic molecules. chemimpex.commagritek.com Organic building blocks are essential starting materials for creating intricate molecular architectures through various chemical reactions. chemimpex.com The utility of the parent compound, 1-aminoisoquinoline (B73089), as a versatile building block for synthesizing complex organic molecules highlights the potential of its derivatives in medicinal chemistry and drug discovery research. chemimpex.com The presence of multiple functional groups—the basic nitrogen of the isoquinoline (B145761) ring, the nucleophilic primary amine, and the methoxy-activated aromatic ring—allows for a variety of chemical transformations.
The synthesis of isoquinoline derivatives is a cornerstone of organic chemistry due to their widespread presence in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The development of efficient synthetic protocols is crucial, and historically, methods like the Bischler-Napieralski and Pictet-Spengler reactions have been employed to create the isoquinoline core. wikipedia.orgnumberanalytics.com More contemporary methods focus on transition-metal-catalyzed reactions to build the isoquinoline skeleton with high efficiency and functional group tolerance. researchgate.netbohrium.com For instance, a protocol for constructing 1-aminoisoquinolines involves the Me3Al-mediated domino nucleophilic addition and intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. beilstein-journals.org The utility of such methods has been demonstrated in the gram-scale synthesis of the antitumor agent CWJ-a-5, showcasing the role of aminoisoquinoline building blocks in creating medicinally relevant complex molecules. beilstein-journals.org
| Reaction Type | Reagents/Catalysts | Product Class | Reference |
| Domino Nucleophilic Addition/Cyclization | 2-(2-oxo-2-phenylethyl)benzonitriles, Amines, Me3Al | 1-Aminoisoquinolines | beilstein-journals.org |
| Rhodium-Catalyzed C-H Activation | Aryl Ketones, Hydroxylamine, Alkynes | Isoquinolines | tsinghua.edu.cn |
| Copper-Catalyzed Annulation | 2-Alkynylbenzaldoximes, Amines | 1-Aminoisoquinolines | thieme-connect.com |
This table presents examples of reactions used to synthesize substituted isoquinolines, illustrating the types of transformations where this compound or its precursors could be involved.
Precursor for Novel Heterocyclic Ring Systems and Alkaloid Derivatives
The isoquinoline skeleton is the foundational structure for a large family of alkaloids, many of which exhibit significant biological activity. wikipedia.orgclockss.org Consequently, substituted isoquinolines like this compound are valuable precursors for the synthesis of novel heterocyclic systems and alkaloid derivatives. The Pictet-Spengler reaction, for example, is a versatile method for converting β-arylethylamines into tetrahydroisoquinolines, which are central to many alkaloids. numberanalytics.comclockss.org
The synthesis of 1-substituted tetrahydroisoquinolines is a key challenge in creating this important class of alkaloids. clockss.org Research has focused on methods to introduce substituents at the C-1 position with high stereocontrol. clockss.org The amino group at the 1-position of this compound provides a handle for further chemical modification, enabling its use as a synthon for more elaborate heterocyclic structures. The development of new synthetic methods, including those catalyzed by transition metals like rhodium, iridium, and copper, has expanded the toolbox for creating diverse isoquinoline derivatives from simpler precursors. researchgate.nettsinghua.edu.cn These methods often allow for the construction of the isoquinoline core in a single step from acyclic starting materials, providing efficient pathways to complex targets like the berberine (B55584) and palmatine (B190311) alkaloids. iisermohali.ac.in
Exploration in Functional Materials Chemistry
The unique electronic and photophysical properties of the isoquinoline ring system have led to its exploration in various areas of materials science. numberanalytics.com The incorporation of functional groups such as amines and methoxy (B1213986) groups can tune these properties, making derivatives like this compound attractive candidates for functional materials. beilstein-journals.org
Aromatic amines are a foundational class of compounds in the synthesis of synthetic dyes and pigments. researchgate.net The amino group acts as a powerful auxochrome, a group that modifies the color and intensity of a chromophore. researchgate.net 1-Aminoisoquinoline derivatives have been specifically identified as useful in the synthesis of phosphorescent materials and fluorosensors. beilstein-journals.org These applications leverage the inherent fluorescence of the isoquinoline core, which can be modulated by substituents. By strategically doping 1-aminoisoquinoline derivatives into a host matrix like benzophenone (B1666685), organic materials exhibiting ultralong room-temperature phosphorescence (RTP) can be created. researchgate.net These materials have shown potential for applications in bioimaging and optoelectronic devices. researchgate.net The color of the emission and the phosphorescence lifetime can be tuned by altering the substitution pattern on the isoquinoline guest molecule. researchgate.net
| Host Matrix | Guest Emitter Class | Application | Reference |
| Benzophenone (BP) | 1-Aminoisoquinoline Derivatives | Room-Temperature Phosphorescence (RTP) Materials, Bioimaging | researchgate.net |
| PMMA Films | Amino-substituted 1,3-diazaazulenes | Tunable Optical Properties | chemrxiv.org |
This table provides examples of host-guest systems where amino-substituted heterocycles are used to create functional optical materials.
The field of optoelectronics relies on materials that can interact with light and electricity. Isoquinoline derivatives are being explored for their potential in developing organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com The ability to synthesize a library of 1-aminoisoquinolines with diverse substituents allows for the systematic study of their structure-property relationships. researchgate.net By doping different 1-aminoisoquinoline derivatives into a benzophenone host, researchers have created a series of RTP materials with lifetimes ranging from 4.4 to 299.3 milliseconds. researchgate.net The resulting nanoparticles from this host-guest system have been successfully used for in-vivo imaging, demonstrating the potential of the isoquinoline framework in high-performance optoelectronic and bio-imaging applications. researchgate.net The photophysical properties, such as absorption and emission wavelengths and quantum yields, can be finely tuned through synthetic modifications of the aminoisoquinoline structure. chemrxiv.org
Nitrogen-containing heterocycles are ubiquitous as ligands in transition metal catalysis. chemscene.com The nitrogen atom can coordinate to a metal center, influencing its electronic properties, stability, and catalytic activity. chemscene.comnih.gov Specifically, 1-aminoisoquinolines have been identified as useful chiral ligands for a variety of transition metal catalysts. beilstein-journals.org Amine ligands, in general, play a crucial role by regulating the electronic environment of the metal, promoting reactant activation, and improving catalytic selectivity. chemscene.com The development of supporting ligands is a key driver in advancing transition metal catalysis, enabling a wide range of synthetic transformations. nih.govrsc.org
In addition to serving as ligands for metal centers, heterocyclic compounds can themselves act as organocatalysts. tsinghua.edu.cn Organocatalysis avoids the use of potentially toxic or expensive metals and represents a greener approach to chemical synthesis. tsinghua.edu.cn While specific studies detailing this compound as an organocatalyst are not prevalent, the broader class of amine-containing heterocycles is central to many organocatalytic transformations. tsinghua.edu.cniisermohali.ac.in
Integration into Optoelectronic Materials
Interdisciplinary Applications in Chemical Process Development
Chemical process development focuses on creating safe, efficient, scalable, and sustainable methods for producing chemical compounds. The synthesis of isoquinolines, given their importance in pharmaceuticals and materials, is a significant area of process chemistry. numberanalytics.combohrium.com Traditional methods for synthesizing isoquinolines often suffer from drawbacks like harsh reaction conditions and low yields, making them unsuitable for large-scale industrial production. researchgate.net
A major goal in modern process development is to devise new synthetic routes that are more atom-economical and environmentally benign. bohrium.com Research into 3d-transition-metal-catalyzed syntheses of isoquinolines, using inexpensive metals like copper, nickel, and cobalt, is a promising avenue for sustainable production. bohrium.com The development of a robust protocol for synthesizing 1-aminoisoquinolines that is tolerant of various functional groups and can be performed on a gram scale is a clear example of successful chemical process development. beilstein-journals.org Such advancements are critical for moving a potential drug candidate or advanced material from laboratory-scale discovery to industrial-scale manufacturing. chemimpex.com The ability to hyperpolarize 1-aminoisoquinoline using Signal Amplification by Reversible Exchange (SABRE) also points to its utility in analytical aspects of process development, allowing for the detection of low concentrations and the study of molecular function. magritek.com
Future Directions and Emerging Research Opportunities for 6 Methoxyisoquinolin 1 Amine
Development of Green Chemistry Approaches for Sustainable Synthesis
The synthesis of 6-methoxyisoquinolin-1-amine and its derivatives is an area ripe for the application of green chemistry principles. Traditional chemical synthesis often involves hazardous solvents and generates significant waste. jocpr.com Green chemistry aims to create chemical processes that are more sustainable by minimizing waste, using less toxic reagents, and reducing energy consumption. jocpr.com
Key areas for developing greener synthetic routes for this compound include:
Alternative Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with greener alternatives such as water, supercritical CO2, or bio-based solvents is a primary goal. jocpr.com
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused. acs.org This approach minimizes waste, a core principle of green chemistry. acs.org
Energy Efficiency: Conducting synthetic reactions at ambient temperature and pressure can significantly reduce the environmental and economic impact of the process. acs.org Microwave-assisted synthesis is another energy-efficient technique being explored. researchgate.net
Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product is a fundamental concept of green chemistry. jocpr.com This involves reducing the use of protecting groups and other temporary modifications. acs.org
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | Designing syntheses to minimize byproduct formation. |
| Atom Economy | Maximizing the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |
| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | Avoiding or replacing hazardous solvents with safer alternatives. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure when possible. |
| Use of Renewable Feedstocks | Utilizing renewable raw materials instead of depleting ones. |
| Reduce Derivatives | Minimizing or avoiding the use of protecting groups. acs.org |
| Catalysis | Using catalytic reagents in place of stoichiometric ones. acs.org |
| Design for Degradation | Designing chemical products that break down into innocuous substances after use. |
| Real-time Analysis for Pollution Prevention | Monitoring and controlling reactions to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents. |
Comprehensive Biological Profiling and Translational Research
A thorough understanding of the biological activity of this compound is crucial for its development as a therapeutic agent. This involves comprehensive profiling of its interactions with biological systems.
Techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) can be employed for the detailed profiling and quantification of amine-containing metabolites. nih.gov This method allows for the identification and quantification of derivatized amine compounds in complex mixtures. nih.gov
Translational research will be essential to bridge the gap between laboratory findings and clinical applications. This includes:
In Vitro and In Vivo Studies: Investigating the efficacy and mechanism of action of this compound derivatives in cell cultures and animal models of disease. For instance, optimizing isoquinolin-1-amine based inhibitors of Rho kinase (ROCK), a target for cardiovascular diseases, has been a focus of research. nih.gov
Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its effects on the body.
Biomarker Identification: Identifying biological markers that can predict the response to treatment with this compound-based therapies.
Rational Design of Next-Generation this compound-Based Therapeutics
Rational drug design aims to develop new medications based on a detailed understanding of the biological target. For this compound, this involves:
Target Identification and Validation: Identifying the specific proteins or pathways that the compound interacts with to produce its therapeutic effect. For example, isoquinoline-derived compounds have been investigated as inhibitors of SARM1, a pro-neurodegenerative NADase. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound to understand how these changes affect its biological activity. This information is critical for optimizing potency and selectivity.
Computational Modeling: Using computer-aided drug design (CADD) techniques to predict the binding affinity and interaction of this compound derivatives with their biological targets. nih.gov This can accelerate the identification of promising lead compounds. nih.gov For instance, the design of IRAK4 inhibitors has utilized structure-based de novo design and 3D-QSAR analysis. researchgate.net
| Design Strategy | Objective | Example Application |
| Structure-Based Drug Design | To design molecules that fit into the binding site of a specific protein target. | Designing IRAK4 inhibitors based on the N2,N4-diphenylpyrimidine-2,4-diamine scaffold. researchgate.net |
| Ligand-Based Drug Design | To design molecules based on the properties of known active compounds. | Optimizing the selectivity of isoquinolin-1-amine based ROCK inhibitors. nih.gov |
| Fragment-Based Drug Design | To build a potent inhibitor from small molecular fragments that bind to the target protein. | Discovery of the IRAK4 inhibitor PF-06650833. researchgate.net |
Advanced Functionalization for Novel Material Properties
Beyond its therapeutic potential, this compound can be functionalized to create novel materials with unique properties. The process of surface functionalization can be applied to a variety of nanomaterials, including polymers and inorganic nanoparticles. researchgate.net
Research in this area could explore:
Polymer Conjugation: Attaching this compound to polymers to create materials with enhanced biocompatibility or drug delivery capabilities.
Nanoparticle Functionalization: Modifying the surface of nanoparticles with this compound to develop new sensors, catalysts, or imaging agents.
Organic-Inorganic Hybrid Materials: Combining this compound with inorganic materials to create hybrid materials with synergistic properties. fordham.edu
Integration of Artificial Intelligence and Machine Learning in Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. ijpsjournal.com These technologies can be applied to the study of this compound in several ways:
Predictive Modeling: ML algorithms can be trained on large datasets to predict the biological activity, physicochemical properties, and potential toxicity of novel this compound derivatives. nih.govresearchgate.net This can significantly reduce the time and cost of drug discovery. ijpsjournal.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing novel starting points for drug development. mdpi.com
Data Analysis: AI can analyze complex biological data from high-throughput screening and other experiments to identify patterns and relationships that may not be apparent to human researchers. mdpi.com
Clinical Trial Optimization: AI can help to optimize the design of clinical trials by identifying patient populations most likely to respond to a particular therapy. ijpsjournal.com
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling | Using algorithms to forecast properties of new compounds. nih.gov | Faster identification of promising drug candidates. |
| De Novo Design | Generating novel molecular structures with desired characteristics. mdpi.com | Discovery of new therapeutic leads with improved efficacy and safety. |
| High-Throughput Screening Analysis | Analyzing large datasets from screening assays to identify active compounds. | More efficient identification of hits from large chemical libraries. |
| Clinical Trial Design | Optimizing patient selection and trial protocols. ijpsjournal.com | Increased success rate and reduced cost of clinical trials. |
Q & A
Basic Research Questions
Q. What are the critical structural features of 6-Methoxyisoquinolin-1-amine that determine its reactivity in medicinal chemistry?
- Methodological Answer : The compound’s bicyclic isoquinoline core, with a methoxy group at position 6 and an amine at position 1, creates distinct electronic and steric effects. The methoxy group acts as an electron-donating substituent, influencing electrophilic substitution patterns, while the amine group enables hydrogen bonding and salt formation. These features are critical for interactions with biological targets like enzymes or receptors. The molecular formula (CHNO) and substitution pattern can be inferred from structurally similar isoquinoline derivatives .
Q. What synthetic methodologies are commonly employed for this compound, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves:
-
Palladium-catalyzed coupling : For constructing the isoquinoline backbone via cyclization of ortho-substituted benzylamines with alkynes .
-
Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 60–75% yield in 2 hours under 150°C) .
-
Optimization parameters : Solvent polarity (DMF or DMSO), catalyst loading (5–10% Pd), and temperature control are critical to minimize side reactions like over-oxidation.
Method Catalyst Solvent Yield (%) Time Pd-catalyzed cyclization Pd/C (5%) DMF 70 2 h Microwave-assisted Pd(OAc) DMSO 75 1.5 h
Advanced Research Questions
Q. How does the methoxy group at position 6 modulate binding affinity compared to halogenated analogs (e.g., 6-chloro or 6-fluoro derivatives)?
- Methodological Answer : The methoxy group’s electron-donating nature enhances π-π stacking with aromatic residues in enzyme active sites, unlike electron-withdrawing halogens. For example:
- Fluoro analogs : Exhibit stronger electrophilic reactivity but weaker hydrogen bonding due to lower polarity .
- Chloro analogs : Show higher lipophilicity, improving membrane permeability but reducing solubility .
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (K) for structure-activity relationship (SAR) studies.
Q. What analytical strategies are most effective for characterizing synthetic intermediates and ensuring purity?
- Methodological Answer :
- HPLC-MS : Resolves intermediates with >95% purity and identifies byproducts (e.g., dehalogenated species) .
- H/C NMR : Confirms regioselectivity of methoxy and amine groups via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- X-ray crystallography : Validates 3D conformation for docking studies.
Q. How can retrosynthetic analysis and AI-driven tools streamline the synthesis of this compound derivatives?
- Methodological Answer :
- Retrosynthesis platforms : Use databases like Reaxys or Pistachio to identify one-step routes from commercially available precursors (e.g., 3-methoxybenzaldehyde) .
- AI optimization : Predicts feasible reaction conditions (e.g., solvent, catalyst) with >80% accuracy, reducing trial-and-error experimentation .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activities of this compound analogs?
- Methodological Answer :
-
Cross-validate assays : Compare results across cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound variability.
-
Meta-analysis : Aggregate data from PubChem and DSSTox to identify trends (e.g., IC ranges for antimicrobial activity: 2–10 µM) .
Derivative Target IC (µM) Source 6-Methoxy Topoisomerase 5.2 6-Chloro Kinase X 3.8
Methodological Recommendations
- Synthetic Protocol : Prioritize microwave-assisted methods for time-sensitive projects.
- Biological Testing : Use SPR for real-time binding kinetics and zebrafish models for in vivo validation .
- Data Reproducibility : Adopt open-access platforms (e.g., PubChem) for transparent reporting of synthetic and assay data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
